molecular formula C14H17F2NO4 B13537812 (S)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2,4-difluorophenyl)propanoic acid

Cat. No.: B13537812
M. Wt: 301.29 g/mol
InChI Key: GCMABDJIXXRLPM-NSHDSACASA-N
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Description

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluorophenyl moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.

    Formation of the Propanoic Acid Backbone: The Boc-protected amine is then reacted with a suitable precursor to introduce the propanoic acid backbone. This step may involve the use of reagents such as diethyl malonate or ethyl acetoacetate.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced through a nucleophilic substitution reaction using a difluorobenzene derivative.

    Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as amines, thiols, or alkoxides to introduce new functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its specific functional groups.

    Medicine: It serves as a precursor in the development of potential therapeutic agents, particularly in the field of oncology and infectious diseases.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the amino group can form hydrogen bonds with active site residues, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4-dichlorophenyl)propanoic acid
  • (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4-dibromophenyl)propanoic acid
  • (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4-dimethylphenyl)propanoic acid

Uniqueness

(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,4-difluorophenyl)propanoic acid is unique due to the presence of the difluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to specific molecular targets compared to its analogs with different substituents.

Properties

Molecular Formula

C14H17F2NO4

Molecular Weight

301.29 g/mol

IUPAC Name

(3S)-3-(2,4-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)9-5-4-8(15)6-10(9)16/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1

InChI Key

GCMABDJIXXRLPM-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=C(C=C(C=C1)F)F

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C=C(C=C1)F)F

Origin of Product

United States

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